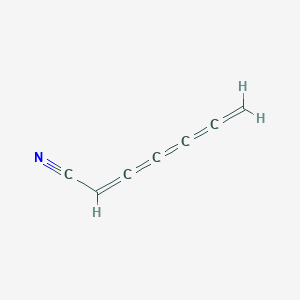
Hepta-2,3,4,5,6-pentaenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepta-2,3,4,5,6-pentaenenitrile is an organic compound with the molecular formula C₇H₃N. It is characterized by a linear arrangement of seven carbon atoms, five of which are part of conjugated double bonds, and a nitrile group at one end. This unique structure imparts distinct chemical properties and reactivity to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hepta-2,3,4,5,6-pentaenenitrile typically involves the use of alkyne and nitrile precursors. One common method is the palladium-catalyzed coupling reaction between a terminal alkyne and a nitrile compound. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hepta-2,3,4,5,6-pentaenenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), acids (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated derivatives, various substituted alkenes
Applications De Recherche Scientifique
Hepta-2,3,4,5,6-pentaenenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of hepta-2,3,4,5,6-pentaenenitrile involves its interaction with various molecular targets. The conjugated double bonds and nitrile group allow it to participate in electron transfer reactions and form complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Hepta-2,3,4,5,6-pentaenenitrile can be compared with other similar compounds, such as:
Hexa-2,3,4,5-tetraenenitrile: This compound has one fewer carbon and double bond, resulting in different reactivity and properties.
Octa-2,3,4,5,6,7-hexaenenitrile: With an additional carbon and double bond, this compound exhibits enhanced conjugation and stability.
Penta-2,3,4-trienenitrile: This compound has a shorter conjugated system, affecting its electronic properties and reactivity
This compound stands out due to its unique combination of conjugated double bonds and a nitrile group, making it a versatile and valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
918530-27-5 |
|---|---|
Formule moléculaire |
C7H3N |
Poids moléculaire |
101.10 g/mol |
InChI |
InChI=1S/C7H3N/c1-2-3-4-5-6-7-8/h6H,1H2 |
Clé InChI |
JMCMKXXMTWVJGC-UHFFFAOYSA-N |
SMILES canonique |
C=C=C=C=C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
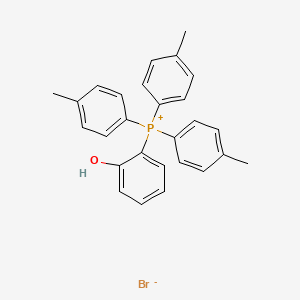
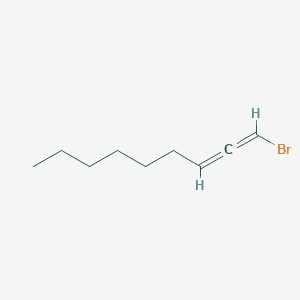
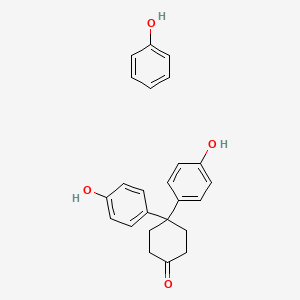
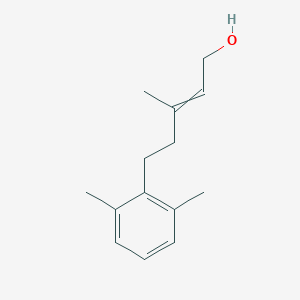

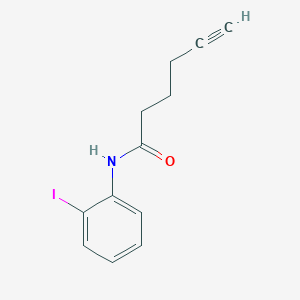
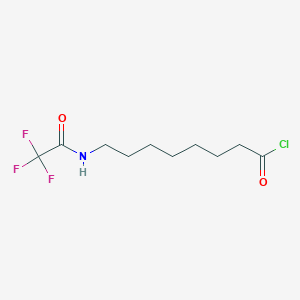
![9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-](/img/structure/B14194745.png)
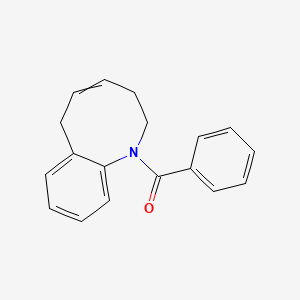
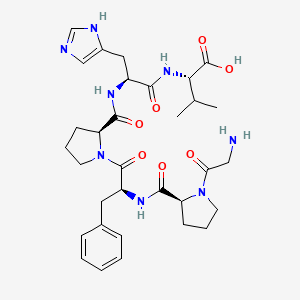
![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)
![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14194767.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
